Chemical structure and physical properties of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine
Chemical structure and physical properties of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine
An In-depth Technical Guide to 4-(4-Fluorophenyl)-2-methylthiazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine (CAS No: 302964-17-4), a heterocyclic amine of significant interest in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is not widely available in public literature, this document synthesizes information from structurally related compounds to present its core chemical structure, a plausible synthetic pathway, predicted physicochemical properties, and expected spectral characteristics. The guide highlights the compound's potential as a valuable building block, stemming from the established biological importance of the fluorophenyl-thiazole scaffold in the development of novel therapeutic agents and agrochemicals. All discussions of properties and protocols are grounded in established chemical principles, providing a robust theoretical framework for researchers, scientists, and drug development professionals.
Chemical Structure and Nomenclature
The foundational identity of any chemical entity lies in its structure and systematic nomenclature. 4-(4-Fluorophenyl)-2-methylthiazol-5-amine is a substituted thiazole, a five-membered aromatic ring containing both sulfur and nitrogen. The substitution pattern—a 4-fluorophenyl group at position 4, a methyl group at position 2, and an amine group at position 5—defines its unique chemical architecture and reactivity.
The presence of the fluorophenyl group is particularly noteworthy, as fluorine substitution is a common strategy in medicinal chemistry to modulate electronic properties, enhance metabolic stability, and improve binding affinity and lipophilicity.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-(4-Fluorophenyl)-2-methyl-1,3-thiazol-5-amine |
| CAS Number | 302964-17-4 |
| Molecular Formula | C₁₀H₉FN₂S |
| Molecular Weight | 208.26 g/mol |
| Canonical SMILES | CC1=NC(=C(S1)N)C2=CC=C(C=C2)F |
| InChI Key | KPOAMSWZRRKBHN-UHFFFAOYSA-N |
Structural Diagram
The 2D structure of the molecule is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D structure of 4-(4-Fluorophenyl)-2-methylthiazol-5-amine.
Proposed Synthesis
While a specific, validated protocol for 4-(4-Fluorophenyl)-2-methylthiazol-5-amine is not readily found, a plausible synthetic route can be designed based on established methodologies for constructing the 5-aminothiazole core. The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry, typically yields 2-aminothiazoles from the reaction of an α-haloketone and a thiourea.[1] To achieve the desired 5-amino substitution pattern, a different strategy is required.
A viable approach involves a multi-component reaction that constructs the ring from precursors already containing the necessary functionalities. One such method is a modification of the Gewald aminothiophene synthesis, adapted for thiazole formation.[2] A proposed pathway starts with 2-amino-2-cyanoacetamide, thioacetic acid, and 4-fluorobenzaldehyde.
Proposed Reaction Scheme
The proposed one-pot synthesis involves the condensation of key starting materials to form the substituted thiazole ring. This approach is efficient as it minimizes the number of synthetic steps and purification procedures.
Caption: Proposed synthetic workflow for the target compound.
Hypothetical Experimental Protocol
This protocol is a conceptual outline. Researchers should perform small-scale test reactions to optimize conditions such as temperature, reaction time, and stoichiometry.
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Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-oxobutanenitrile (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), elemental sulfur (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
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Solvent and Base Addition : Add a suitable solvent (e.g., anhydrous DMF or dioxane) to dissolve the reactants, followed by the addition of a base (e.g., K₂CO₃ or triethylamine, 2.5 eq).
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Reaction Execution : Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 8-16 hours).
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Work-up : Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
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Washing and Drying : Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification : Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 4-(4-Fluorophenyl)-2-methylthiazol-5-amine.
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Characterization : Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.
Physicochemical Properties
Specific, experimentally determined physical properties for 4-(4-Fluorophenyl)-2-methylthiazol-5-amine are not well-documented. The data presented below are based on predictions and properties of closely related analogs, such as 4-(4-Fluorophenyl)-5-methylthiazol-2-amine.[3]
| Property | Value / Description | Source |
| Appearance | Predicted: Off-white to yellow powder/solid | Analog Data[3] |
| Melting Point | Not available (Analog melts at 127-135 °C) | Analog Data[3] |
| Boiling Point | Predicted: ~355 °C | Prediction[4] |
| Density | Predicted: ~1.35 g/cm³ | Prediction[4] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Chemical Principles |
| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents. | General Knowledge |
Spectral Analysis and Characterization (Theoretical)
Without experimental spectra, a theoretical analysis based on the molecule's structure provides a predictive framework for its characterization.
¹H NMR Spectroscopy
A proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons:
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Aromatic Protons : The 4-fluorophenyl group will exhibit a complex multiplet system due to proton-proton and proton-fluorine coupling. Typically, two signals, each integrating to 2H, would be expected in the range of δ 7.0-7.8 ppm. The protons ortho to the fluorine will appear as a triplet (or doublet of doublets), and the protons meta to the fluorine will also appear as a multiplet.
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Amine Protons (-NH₂) : A broad singlet corresponding to the two amine protons would be expected. Its chemical shift is highly dependent on solvent and concentration but typically appears between δ 4.0-6.0 ppm.
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Methyl Protons (-CH₃) : A sharp singlet integrating to 3H, corresponding to the methyl group at the C2 position of the thiazole ring, would likely appear in the upfield region, around δ 2.3-2.7 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon skeleton:
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Thiazole Ring Carbons : Three distinct signals are expected for the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, bonded to two nitrogen atoms, would be the most downfield (δ ~160-170 ppm). The C4 and C5 carbons would appear in the aromatic region (δ ~110-150 ppm).
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Fluorophenyl Carbons : Four signals are expected for the six carbons of the phenyl ring due to symmetry. The carbon directly attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and appear around δ 160-165 ppm. The other aromatic carbons will appear in the typical δ 115-135 ppm range, with their shifts influenced by the fluorine substituent.
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Methyl Carbon (-CH₃) : A single signal in the upfield region (δ ~15-25 ppm) is expected for the methyl carbon.
IR Spectroscopy
Infrared spectroscopy would reveal the presence of key functional groups:
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N-H Stretching : The amine group should show one or two characteristic sharp-to-medium bands in the 3300-3500 cm⁻¹ region.
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C=N Stretching : The imine bond within the thiazole ring will produce a strong absorption band around 1600-1650 cm⁻¹.
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C=C Stretching : Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-F Stretching : A strong, characteristic band for the carbon-fluorine bond is expected in the 1100-1250 cm⁻¹ region.
Mass Spectrometry
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 208. The presence of nitrogen would dictate an even nominal mass, consistent with the molecular formula. Key fragmentation patterns would likely involve the loss of the methyl group, cleavage of the thiazole ring, and fragmentation of the fluorophenyl moiety.
Potential Applications and Biological Relevance
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] The specific scaffold of 4-aryl-thiazol-amines is a privileged structure in medicinal chemistry.
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Pharmaceutical Development : Compounds featuring a fluorophenyl-thiazole core are widely investigated as intermediates for synthesizing targeted therapies. They have shown potential in oncology and infectious disease research, where they can serve as scaffolds for developing enzyme inhibitors or receptor modulators.[3][5] The structural motifs present in 4-(4-Fluorophenyl)-2-methylthiazol-5-amine make it a candidate for derivatization to explore new chemical space in drug discovery programs.
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Agrochemical Formulations : The stability and reactivity of the thiazole ring also make it a valuable precursor in the synthesis of modern herbicides and fungicides.[3] The introduction of a fluorine atom can enhance the biological efficacy and bioavailability of agrochemical agents.
Conclusion
4-(4-Fluorophenyl)-2-methylthiazol-5-amine is a structurally interesting heterocyclic compound with significant potential as a synthetic intermediate. While a detailed body of experimental data is yet to be published, this guide provides a robust theoretical foundation covering its structure, a plausible and efficient synthetic strategy, and its predicted physicochemical and spectral properties. The established importance of the fluorophenyl-thiazole scaffold in both pharmaceutical and agricultural research underscores the value of this compound as a target for synthesis and further investigation. Future experimental work is necessary to validate the proposed synthesis and fully characterize its properties, which will pave the way for its effective utilization in various research and development applications.
References
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